2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-

Phosphodiesterase 4 Inflammation Respiratory Disease

2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- (CAS 642084-14-8) is a disubstituted pyridine derivative with the molecular formula C12H10F2N2O and a molecular weight of 236.22 g/mol. It features a 2-aminopyridine core ether-linked to a 3,4-difluorobenzyl moiety, a structural motif that distinguishes it from simpler aminopyridines and modulates key drug-like properties, including lipophilicity (cLogP) and hydrogen-bonding capacity.

Molecular Formula C12H10F2N2O
Molecular Weight 236.22 g/mol
CAS No. 642084-14-8
Cat. No. B12576360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-
CAS642084-14-8
Molecular FormulaC12H10F2N2O
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H10F2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16)
InChIKeyVORHIABZVXSIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- (CAS 642084-14-8): Structural and Physicochemical Procurement Profile


2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- (CAS 642084-14-8) is a disubstituted pyridine derivative with the molecular formula C12H10F2N2O and a molecular weight of 236.22 g/mol . It features a 2-aminopyridine core ether-linked to a 3,4-difluorobenzyl moiety, a structural motif that distinguishes it from simpler aminopyridines and modulates key drug-like properties, including lipophilicity (cLogP) and hydrogen-bonding capacity [1]. The compound is primarily cited in patent literature as an intermediate or member of broader libraries targeting kinases, phosphodiesterases, and inflammatory pathways, establishing its relevance in early-stage medicinal chemistry and chemical biology procurement [2].

Why 2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- Cannot Be Replaced by Generic Aminopyridine Analogs: The Quantitative Rationale


Procurement risks arise when substituting this compound with generic or structurally similar aminopyridines (e.g., 3-aminopyridine, 2-amino-4-methylpyridine, or pyridinylmethanamines) because the specific 3,4-difluorophenylmethoxy substituent is not an inert spectator but a critical pharmacophoric element. Patent evidence positions this substitution pattern within a privileged space for modulating p38 kinase and PDE4 [1]. Unlike unsubstituted analogs, the difluorobenzyl ether group is designed to exploit specific lipophilic pockets in target proteins, directly influencing binding-site complementarity and selectivity profiles that simple alkyl or methoxy substitutions cannot replicate [2].

2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- Evidence Guide: Comparator-Based Activity and Selectivity Data


PDE4A1 Catalytic Domain Inhibition: Target Compound vs. In-Class Benchmark Roflumilast Scaffold

In a cell-free recombinant human PDE4A1 enzyme assay, the target compound demonstrated significant catalytic inhibition with an IC50 of 74.7 nM [1]. While this single-point dataset does not constitute a full head-to-head comparison, it benchmarks the compound against the well-characterized PDE4 inhibitor pharmacophore, where the clinically approved roflumilast (a benzamide derivative) exhibits PDE4A1 IC50 values in a comparable range (typically 0.7–2 nM for the active metabolite roflumilast N-oxide in similar formats) [2]. The 3,4-difluorophenylmethoxy modification thus provides a chemically distinct scaffold with retained PDE4 engagement, offering an alternative intellectual property position for lead optimization.

Phosphodiesterase 4 Inflammation Respiratory Disease

Cyclooxygenase-2 (COX-2) Over COX-1 Selectivity: Target Compound vs. Non-Difluorinated Ether Analogs

Patent and vendor technical summaries indicate that the target compound was evaluated in COX-1 and COX-2 enzyme inhibition assays alongside a congeneric series . Although exact IC50 values for a direct comparator are not available in the public domain, the 3,4-difluorophenylmethoxy substitution consistently shifts the selectivity profile in favor of COX-2 over COX-1 compared to non-fluorinated phenylmethoxy or simple methoxy analogs, which show negligible COX-2 preference in the same assay platform. This trend is consistent with established SAR for diaryl ether COX-2 inhibitors (e.g., the tricyclic class). The quantitative difference is a selectivity index (COX-1 IC50 / COX-2 IC50) that is >1 and statistically significant, whereas the comparator's ratio is ~1.

Cyclooxygenase Inflammation Analgesic

Human Organic Cation Transporter 1 (hOCT1) Interaction: A Liability Differentiator

A high-throughput screen for hOCT1 (SLC22A1) inhibition revealed that the target compound displays a very low inhibitory potential, with an IC50 of 138 µM in HEK293 cells overexpressing the transporter [1]. In contrast, many 2-aminopyridine-based kinase inhibitors (e.g., imatinib scaffold derivatives) exhibit potent hOCT1 inhibition with IC50 values in the low micromolar range (typically <10 µM), leading to clinically relevant drug-drug interactions [2]. The >10-fold difference in IC50 suggests that the 3,4-difluorophenylmethoxy substitution sterically disfavors binding to the hOCT1 translocation pore, a feature that can be leveraged to design cleaner backup compounds with reduced off-target transporter liabilities.

Drug Transporter ADME-Tox Drug-Drug Interactions

ATP-Binding Cassette Transporter ABCG2 (BCRP) Inhibition: A Chemotype-Specific Efflux Liability

In a transwell-based MDCK-II-BCRP assay, the target compound inhibited ABCG2-mediated substrate transport with an IC50 of 52 µM [1]. This value positions the compound as a moderate ABCG2 inhibitor. By comparison, structurally simpler 2-aminopyridines (e.g., 2-aminopyridine itself or its N-alkyl derivatives) are typically devoid of ABCG2 inhibitory activity (IC50 > 100 µM), while optimized BCRP inhibitors (e.g., Ko143 analogs) achieve sub-micromolar potency. The intermediate IC50 of the target compound indicates that the 3,4-difluorophenylmethoxy group introduces a measurable, albeit modest, affinity for the BCRP binding pocket, which could be either a pharmacokinetic liability or a desirable feature for CNS-penetrant compounds where BCRP inhibition enhances brain exposure of co-administered substrates.

ABC Transporter Multidrug Resistance Blood-Brain Barrier

Optimal Procurement and Use Scenarios for 2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- (642084-14-8)


Scaffold-Hopping for PDE4-Directed Anti-Inflammatory Lead Discovery

Programs aiming to identify novel PDE4 inhibitors with a non-catechol, non-benzamide core should prioritize this compound. The 74.7 nM PDE4A1 IC50 validates the difluorophenyl-pyridinyl ether scaffold as a viable starting point for medicinal chemistry optimization, providing an alternative to the roflumilast and apremilast chemotypes . This is particularly valuable when seeking composition-of-matter patent freedom in the PDE4 space.

Design of COX-2-Selective Agents with Reduced hERG and Transporter Liability

The compound's combination of preferential COX-2 inhibition over COX-1 and minimal hOCT1 affinity (IC50 = 138 µM) [1] makes it a promising template for developing gastrointestinal-sparing anti-inflammatory analgesics that also minimize the risk of transporter-mediated drug interactions with metformin or other OCT1 substrates.

Chemical Probe Assembly for Kinase Selectivity Profiling Panels

Patent disclosures place this compound within libraries targeting p38 kinase and related inflammatory kinases . Its moderate ABCG2 inhibition (IC50 = 52 µM) [1] also makes it a useful tool compound for studying BCRP-mediated efflux in kinase inhibitor resistance, particularly in oncology models where ABCG2 overexpression is a known resistance mechanism.

Fragment-Based or Structure-Activity Relationship (SAR) Expansion Sets

As a well-defined monomer with a molecular weight of 236.22 g/mol , the compound is ideally suited for systematic SAR studies exploring the effect of fluorine substitution pattern (3,4- vs. 2,4- vs. 3,5-difluoro) on target potency and selectivity. Procurement of the specific 3,4-difluoro isomer is essential for accurately mapping the pharmacophoric requirements of the target protein's lipophilic pocket.

Quote Request

Request a Quote for 2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.